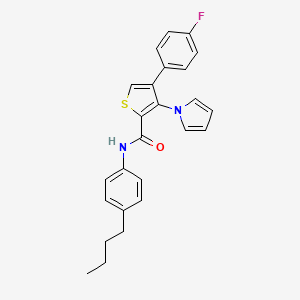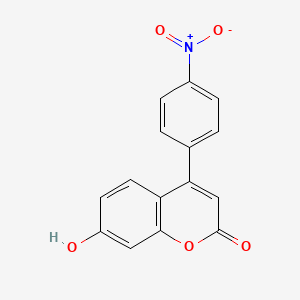
7-hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one, also known as 7-Hydroxy-4’-Nitroisoflavon, is a compound that belongs to the class of oxygen-containing heterocycles . It has a molecular weight of 283.24 g/mol . This compound is used in the synthesis of isoflavones .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported in the literature. For instance, 7-hydroxy-4-methyl coumarin has been synthesized from resorcinol and ethyl acetoacetate using a microwave-assisted method . Another study reported the synthesis of 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivatives via a one-pot, three-component reaction .Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl rings (A and B) connected to a heterocyclic ring (C, the ring containing the embedded oxygen) . The IUPAC name of this compound is 7-hydroxy-3-(4-nitrophenyl)-4H-chromen-4-one .Physical and Chemical Properties Analysis
This compound is slightly soluble in water . It has a melting point range of 290°C to 292°C . The compound is a yellow powder in its physical form .科学的研究の応用
1. Synthesis and Catalysis
7-Hydroxy-4-(4-nitrophenyl)-2H-chromen-2-one and its analogues have been utilized in the synthesis of various compounds. For instance, novel polystyrene-supported TBD catalysts were used in the Michael addition for the synthesis of Warfarin and its analogues, which included derivatives of 4-hydroxy-2H-chromen-2-one (Alonzi et al., 2014).
2. Chemosensory Applications
This compound has been employed in the development of chemosensors. A study demonstrated its use in a colorimetric sensor for Cu2+ in aqueous solutions, indicating its potential in environmental monitoring and analytical chemistry (Jo et al., 2014).
3. Antibacterial Research
Research has shown that derivatives of 4-hydroxy-chromen-2-one, which is structurally similar to this compound, exhibit significant antibacterial activity. This highlights its potential in the development of new antibacterial agents (Behrami & Dobroshi, 2019).
4. Antimicrobial and Cytotoxic Activities
Studies have focused on the synthesis of coordination compounds of 4-hydroxy-3-nitro-2H-chromen-2-one, revealing marginal antimicrobial activity but notable cytotoxic activity. This suggests its potential use in cancer research and treatment (Aiyelabola et al., 2017).
5. Antioxidant Properties
Research on 4-hydroxycoumarin derivatives, which are structurally related, has demonstrated antioxidant properties, suggesting their use in the study of oxidative stress and related diseases (Stanchev et al., 2009).
6. Antimalarial Applications
Some derivatives of 4-hydroxy-2H-chromen-2-one have shown significant antiplasmodial activity, indicating their potential as antimalarial agents (Patel et al., 2012).
7. Fluorescent Properties
The compound and its derivatives have been studied for their fluorescent properties, indicating potential applications in materials science, particularly in the development of photoluminescent materials (Al-Majedy et al., 2021).
特性
IUPAC Name |
7-hydroxy-4-(4-nitrophenyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO5/c17-11-5-6-12-13(8-15(18)21-14(12)7-11)9-1-3-10(4-2-9)16(19)20/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKUUACFEGXQFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)OC3=C2C=CC(=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
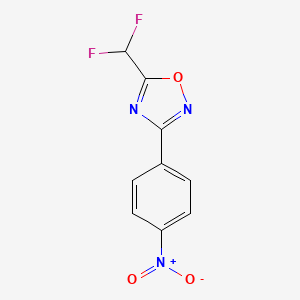

![[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl quinoxaline-2-carboxylate](/img/structure/B2642573.png)
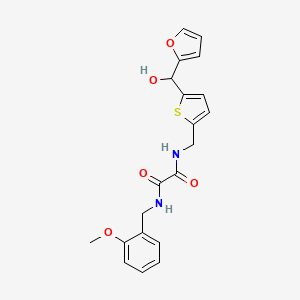
![N-{[1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2642576.png)
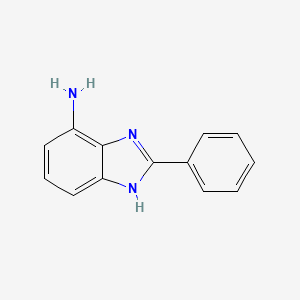
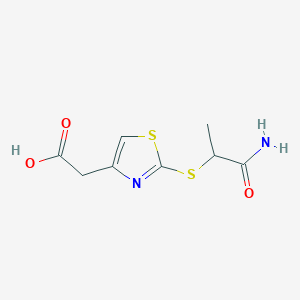
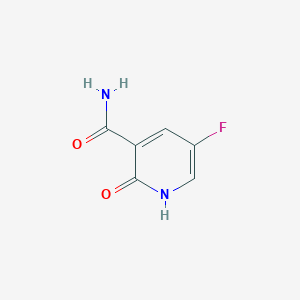


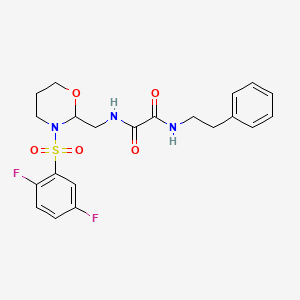
![6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2642588.png)

